BIS-(TRIMETHYLSILYL)-N-TERT-BUTYL ACETALDIMINE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BIS-(TRIMETHYLSILYL)-N-TERT-BUTYL ACETALDIMINE is an organic compound characterized by the presence of tert-butyl and trimethylsilyl groups. This compound is known for its stability and unique chemical properties, making it a valuable reagent in various chemical reactions and industrial applications.

準備方法

The synthesis of BIS-(TRIMETHYLSILYL)-N-TERT-BUTYL ACETALDIMINE typically involves the reaction of tert-butylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

化学反応の分析

BIS-(TRIMETHYLSILYL)-N-TERT-BUTYL ACETALDIMINE undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trimethylsilyl groups are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield simpler amines.

Hydrolysis: In the presence of water, the trimethylsilyl groups can be hydrolyzed to form silanols.

Common reagents used in these reactions include trimethylsilyl chloride, tert-butylamine, and various bases and acids depending on the desired transformation . Major products formed from these reactions include silanols, amines, and other substituted derivatives .

科学的研究の応用

BIS-(TRIMETHYLSILYL)-N-TERT-BUTYL ACETALDIMINE has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.

Biology: The compound is utilized in the synthesis of biologically active molecules and as a protecting group for sensitive functional groups during complex molecule synthesis.

Medicine: It plays a role in the development of pharmaceuticals, especially in the synthesis of drug candidates that require silyl protection.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

作用機序

The mechanism by which BIS-(TRIMETHYLSILYL)-N-TERT-BUTYL ACETALDIMINE exerts its effects involves the stabilization of reactive intermediates through the bulky trimethylsilyl groups. These groups provide steric hindrance, protecting sensitive functional groups from unwanted side reactions . The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions being performed .

類似化合物との比較

BIS-(TRIMETHYLSILYL)-N-TERT-BUTYL ACETALDIMINE can be compared with other similar compounds such as N-tert-butyltrimethylsilylamine and bis(trimethylsilyl)acetamide . These compounds share the presence of trimethylsilyl groups but differ in their specific structures and reactivity. This compound is unique due to its combination of tert-butyl and bis(trimethylsilyl) groups, which confer distinct steric and electronic properties .

Similar compounds include:

These compounds are used in similar applications but may offer different reactivity profiles and stability under various conditions .

生物活性

BIS-(TRIMETHYLSILYL)-N-TERT-BUTYL ACETALDIMINE, often referred to in the literature as a derivative of bis(trimethylsilyl)acetamide (BSA), is an organosilicon compound notable for its diverse applications in organic synthesis and analytical chemistry. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound is characterized by its trimethylsilyl groups, which enhance its volatility and reactivity. It is a colorless liquid that is soluble in various organic solvents but reacts readily with moisture and compounds containing hydroxyl (OH) and amine (NH) groups. This property makes it useful in the derivatization of analytes for gas chromatography and mass spectrometry.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Some studies suggest that compounds similar to BSA exhibit antimicrobial properties, potentially through the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

- Enzyme Inhibition : The trimethylsilyl group may influence enzyme activity, particularly in metabolic pathways involving acetylation or amidation reactions.

- Synthesis of Bioactive Compounds : BSA derivatives have been utilized in synthesizing various bioactive molecules, including pharmaceuticals.

Case Studies

- Antimicrobial Properties : A study evaluated the antimicrobial activity of various organosilicon compounds, including derivatives of BSA. The results indicated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents .

- Enzyme Interaction : Research demonstrated that BSA derivatives could act as inhibitors in enzymatic reactions involving acyl-CoA dehydrogenases, which are crucial for fatty acid metabolism. This inhibition could lead to altered metabolic pathways in microbial systems, providing insights into potential therapeutic targets for infections caused by Mycobacterium tuberculosis .

- Analytical Applications : BSA is frequently used in analytical chemistry for the derivatization of polar compounds, enhancing their volatility and detectability in mass spectrometry. Its role as a reagent facilitates the analysis of complex biological samples, aiding in the identification of metabolites and other biologically relevant substances .

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Inhibition of acyl-CoA dehydrogenases | |

| Analytical Chemistry | Derivatization for enhanced volatility in GC/MS |

The biological activity of this compound is primarily attributed to its ability to form stable complexes with functional groups present in biological molecules. The trimethylsilyl group enhances lipophilicity, allowing better interaction with lipid membranes and proteins.

- Antimicrobial Mechanism : The compound may disrupt bacterial membranes or interfere with essential metabolic processes by modifying key substrates involved in cell wall synthesis.

- Enzymatic Interaction : By acting as a competitive inhibitor, it may mimic natural substrates or products within enzymatic pathways, leading to altered metabolic fluxes.

特性

IUPAC Name |

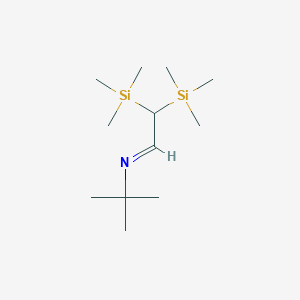

N-tert-butyl-2,2-bis(trimethylsilyl)ethanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H29NSi2/c1-12(2,3)13-10-11(14(4,5)6)15(7,8)9/h10-11H,1-9H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPDPMRFNPAUIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=CC([Si](C)(C)C)[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H29NSi2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。